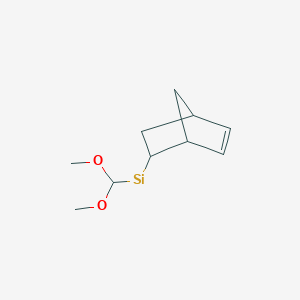![molecular formula C13H16ClNO B14329264 N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide CAS No. 106827-23-0](/img/structure/B14329264.png)
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound characterized by a cyclopropane ring attached to a carboxamide group, with a 3-chloro-4-(propan-2-yl)phenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the 3-Chloro-4-(propan-2-yl)phenyl Group: This step involves a substitution reaction where the phenyl group is chlorinated and then alkylated with an isopropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[3-Chloro-4-(propan-2-yl)phenyl]propanamide
- N-[3-Chloro-4-(propan-2-yl)phenyl]butanamide
- N-[3-Chloro-4-(propan-2-yl)phenyl]pentanamide
Uniqueness
N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts specific chemical and physical properties
特性
CAS番号 |
106827-23-0 |
|---|---|
分子式 |
C13H16ClNO |
分子量 |
237.72 g/mol |
IUPAC名 |
N-(3-chloro-4-propan-2-ylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)11-6-5-10(7-12(11)14)15-13(16)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,15,16) |
InChIキー |
MPYRYRKGEAYVBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)NC(=O)C2CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)

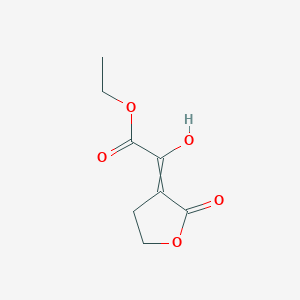
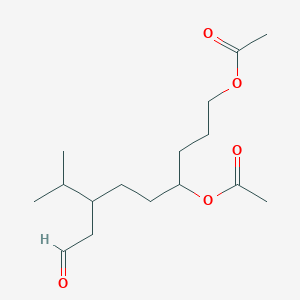
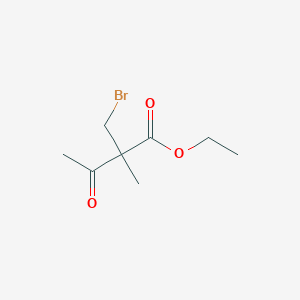
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)

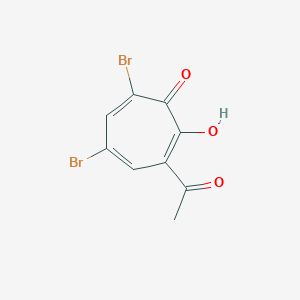
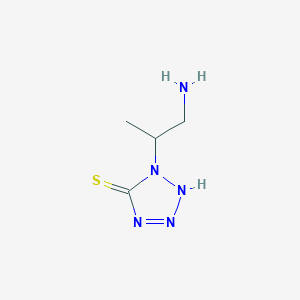

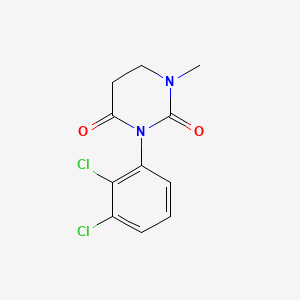
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
